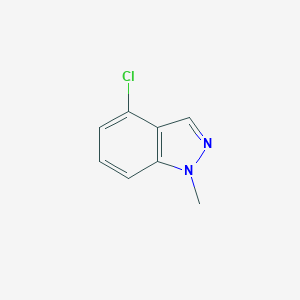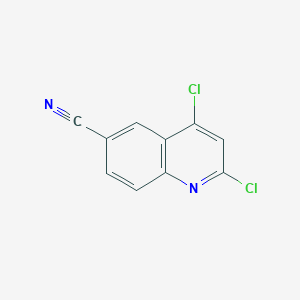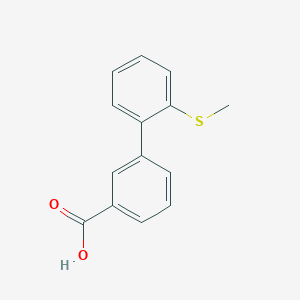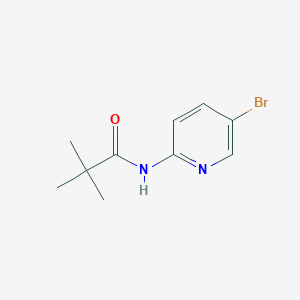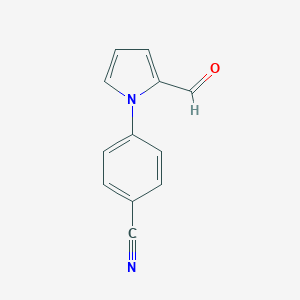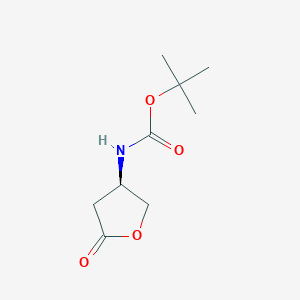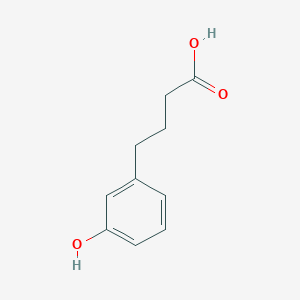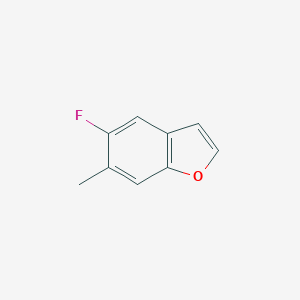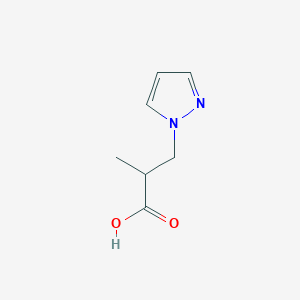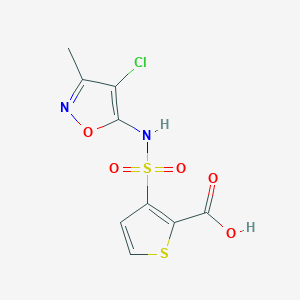
3-(N-(4-氯-3-甲基异恶唑-5-基)磺酰胺基)噻吩-2-羧酸
描述
“3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 184040-74-2 . It has a molecular weight of 322.75 and its IUPAC name is 3-{[(4-chloro-3-methyl-5-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2O5S2/c1-4-6(10)8(17-11-4)12-19(15,16)5-2-3-18-7(5)9(13)14/h2-3,12H,1H3,(H,13,14) . This indicates that the compound contains a thiophene ring, an isoxazole ring, and a sulfamoyl group.Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 and a boiling point of 557.0±60.0 °C at 760 mmHg . It is a solid at room temperature .科学研究应用
化学合成及其衍生物
该化合物被用作合成具有潜在生物活性的各种衍生物的核心结构。例如,它参与抗菌剂的合成,通过制备衍生物,如 5-(3-氯-1-苯并噻吩-2-基)-1,3,4-恶二唑-2-硫醇及其曼尼希碱、烷基卤代物和酰氯衍生物 (Naganagowda & Petsom, 2011)。类似地,由肉桂酸衍生的 3-氯-1-苯并噻吩-2-甲酰氯转化为具有潜在生物应用的各种偶氮甲碱和酸酰肼 (Sharba et al., 2005)。
材料科学和药物
噻吩作为核心成分,由于其广泛的生物活性(包括抗菌、抗真菌和抗病毒特性)而在材料科学和药物中发挥着重要作用。它还用于制造薄膜晶体管、有机场效应晶体管和太阳能电池 (Nagaraju et al., 2018)。
发光和化学传感
该化合物及其衍生物用于形成发光超分子组装体和氢键复合物,表现出很强的光致发光,适用于化学传感 (Osterod et al., 2001)。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential hazards if swallowed, in contact with skin, if inhaled, or if it comes into contact with the eyes . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O5S2/c1-4-6(10)8(17-11-4)12-19(15,16)5-2-3-18-7(5)9(13)14/h2-3,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHXYQAPYRDEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445212 | |
| Record name | 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylic acid | |
CAS RN |
184040-74-2 | |
| Record name | N-(4-Chloro-3-methyl-5-isoxazolyl)-2-carboxythiophene-3-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184040-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxylic acid, 3-[[(4-chloro-3-methyl-5-isoxazolyl)amino]sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)
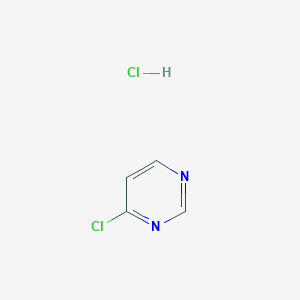
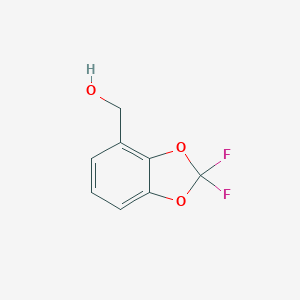
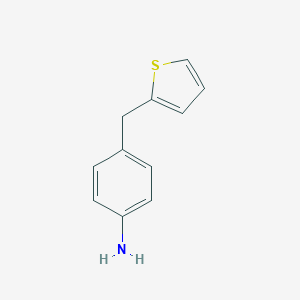
![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)
